molecular formula C17H14ClN3O4S B2837899 Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate CAS No. 1207015-45-9

Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2837899
CAS No.: 1207015-45-9
M. Wt: 391.83
InChI Key: QCMMSDGIQOOKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the linear formula C16H15ClN2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a ureido group, and a methoxyphenyl group . The exact molecular structure analysis is not available in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 334.762 . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Drug Discovery Applications

Efficient Synthesis Pathways : Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the benzo[d]thiazole's utility as a versatile building block in medicinal chemistry. This research demonstrates an elegant pathway for synthesizing derivatives that can be substituted at various positions, potentially encompassing Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate or its analogs, to explore the chemical space around such molecules for drug discovery purposes (Durcik et al., 2020).

Biological Activities

Antiinflammatory Activity : Tozkoparan et al. (1998) synthesized and characterized a series of thiazolo[3,2‐a]pyrimidines, demonstrating their antiinflammatory properties. Although the specific compound is not directly referenced, this research illuminates the antiinflammatory potential of structurally related compounds, indicating a possible area of application for this compound derivatives (Tozkoparan et al., 1998).

Anticancer and Antimicrobial Activities : Studies by Mohamed (2014) on derivatives of benzothiazole indicate the potential for anticancer activity. While the focus was not directly on this compound, the research into benzothiazole derivatives offers insights into the compound's potential utility in developing anticancer agents, as well as its antimicrobial properties (Mohamed, 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not provide analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

methyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-24-13-6-4-10(18)8-12(13)19-16(23)21-17-20-11-5-3-9(15(22)25-2)7-14(11)26-17/h3-8H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMMSDGIQOOKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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